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molecular formula C9H8N2OS B8336361 6-(5-Methylthiazol-2-yl)pyridin-3-ol

6-(5-Methylthiazol-2-yl)pyridin-3-ol

Cat. No. B8336361
M. Wt: 192.24 g/mol
InChI Key: NEYXMVOGNCDZNN-UHFFFAOYSA-N
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Patent
US08853412B2

Procedure details

A solution of 2-(5-(4-methoxybenzyloxy)pyridin-2-yl)-5-methylthiazole (2.0 g) in TFA (10 mL) was stirred at 80° C. for 2 hours. After the reaction was complete, the mixture was evaporated. The residue was purified by chromatography (silica gel, EA/PE 1:2 to EA) to provide the title compound. MS ESI+: m/z=193 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=CC(C[O:8][C:9]2[CH:10]=[CH:11][C:12]([C:15]3[S:16][C:17]([CH3:20])=[CH:18][N:19]=3)=[N:13][CH:14]=2)=CC=1>C(O)(C(F)(F)F)=O>[CH3:20][C:17]1[S:16][C:15]([C:12]2[N:13]=[CH:14][C:9]([OH:8])=[CH:10][CH:11]=2)=[N:19][CH:18]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC1=CC=C(COC=2C=CC(=NC2)C=2SC(=CN2)C)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (silica gel, EA/PE 1:2 to EA)

Outcomes

Product
Name
Type
product
Smiles
CC1=CN=C(S1)C1=CC=C(C=N1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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